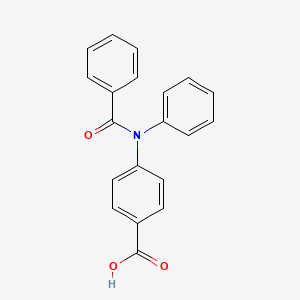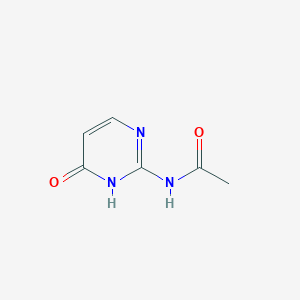
Benzyl oxopropyl mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl oxopropyl mesylate is an organic compound with the molecular formula C11H16O4S. It is a derivative of methanesulfonic acid and is known for its utility in various chemical reactions and industrial applications. The compound is characterized by the presence of a benzyl group, an oxopropyl group, and a mesylate group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl oxopropyl mesylate can be synthesized through the reaction of 3-benzyloxy-1-propanol with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl oxopropyl mesylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The oxopropyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include benzyl iodide, benzyl thiocyanate, and benzylamine.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: The major product is 3-benzyloxy-1-propanol.
Wissenschaftliche Forschungsanwendungen
Benzyl oxopropyl mesylate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of benzyl oxopropyl mesylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The mesylate group, being a good leaving group, facilitates the displacement by nucleophiles, leading to the formation of new chemical bonds. The benzyl and oxopropyl groups provide additional sites for chemical modifications, enhancing the compound’s versatility in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Benzyl tosylate: Similar to benzyl oxopropyl mesylate but with a tosylate group instead of a mesylate group.
Benzyl chloride: Contains a chloride leaving group and is used in similar nucleophilic substitution reactions but with different reactivity and selectivity.
Benzyl bromide: Similar to benzyl chloride but with a bromide leaving group, offering different reactivity profiles.
Uniqueness: this compound is unique due to the presence of both the benzyl and oxopropyl groups, which provide additional functionalization sites. The mesylate group offers better leaving group properties compared to chloride and bromide, making it more efficient in certain synthetic applications .
Eigenschaften
Molekularformel |
C11H14O4S |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
3-oxopropyl 2-phenylethanesulfonate |
InChI |
InChI=1S/C11H14O4S/c12-8-4-9-15-16(13,14)10-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChI-Schlüssel |
JQOQQYVIZJQQJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)OCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)






![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)




![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
